N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide
Description
N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-Thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-Methoxybenzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with diverse functional groups. Its structural complexity includes:
- A 4-ethoxyphenyl group at position 4 of the triazole ring.
- A sulfanyl (-S-) group at position 5, linked to a methylene carbamoyl moiety bound to a 1,3-thiazol-2-yl heterocycle.
- A 2-methoxybenzamide substituent attached via a methylene bridge at position 2.
This compound’s design integrates pharmacophores associated with antimicrobial, anticancer, and enzyme-inhibitory activities, as seen in related 1,2,4-triazole and thiazole derivatives .
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S2/c1-3-34-17-10-8-16(9-11-17)30-20(14-26-22(32)18-6-4-5-7-19(18)33-2)28-29-24(30)36-15-21(31)27-23-25-12-13-35-23/h4-13H,3,14-15H2,1-2H3,(H,26,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWXATGRYZWVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.
Coupling Reactions: The thiazole and triazole rings are then coupled with the benzamide moiety through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide moiety may yield amines.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The thiazole and triazole moieties can undergo nucleophilic attacks to form new chemical entities.
- Electrophilic Aromatic Substitution : The methoxybenzamide group can participate in electrophilic reactions to create derivatives with enhanced properties.
Biology
N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide has been studied for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Anticancer Properties : Research suggests that the compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. Its dual action as an antimicrobial and anticancer agent makes it a candidate for further development.
Mechanism of Action
The mechanism of action of N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole and triazole rings may interact with active sites on enzymes, while the benzamide moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Modifications
The target compound shares structural motifs with several synthesized derivatives, differing primarily in substituents on the triazole ring, sulfanyl group, and benzamide moiety. Key analogues include:
N-[(4-Benzyl-5-Methylsulfanyl-1,2,4-Triazol-3-yl)Methyl]-4-Methoxybenzamide (476435-12-8)
- Triazole substituent : 4-Benzyl instead of 4-(4-ethoxyphenyl).
- Sulfanyl group : Methylsulfanyl (-SMe) replaces the thiazole-linked carbamoylmethylsulfanyl.
- Benzamide : 4-Methoxy instead of 2-methoxy.
- Activity: Not explicitly reported, but benzyl and methylsulfanyl groups are linked to enhanced lipophilicity and metabolic stability .
4-Butoxy-N-[[4-(3,4-Dichlorophenyl)-5-(Methylthio)-4H-1,2,4-Triazol-3-yl]Methyl]Benzamide (389070-78-4)
- Benzamide : 4-Butoxy group increases hydrophobicity.
- Activity : Halogenated aryl groups often improve antimicrobial potency .
S-Alkylated 1,2,4-Triazoles (Compounds 10–15 in )
- Core : Similar 1,2,4-triazole scaffold.
- Substituents : Varied aryl sulfonyl groups (e.g., 4-X-phenylsulfonyl) and α-halogenated ketones.
- Key difference: Lack of thiazole-carbamoyl linkage; instead, sulfanyl groups are alkylated with acetophenone derivatives.
- Synthesis : Confirmed via IR and NMR, with tautomeric stability favoring thione forms .
Pharmacological and Physicochemical Comparisons
Anticancer Activity
- Thiazole-Triazole Hybrids (): Compounds 7b (IC50 = 1.61 ± 1.92 μg/mL) and 11 (IC50 = 1.98 ± 1.22 μg/mL) demonstrated potent activity against HepG-2 cells. The thiazole ring and triazole core synergize to inhibit cancer cell proliferation .
Antimicrobial and Enzyme-Binding Potential
- 1,2,4-Triazole Derivatives (): Aryl sulfonyl and halogenated substituents enhance binding to bacterial enzymes (e.g., dihydrofolate reductase). The target compound’s 4-ethoxyphenyl group may offer similar advantages via hydrophobic interactions .
- Thiazole-Containing Analogues (): Sulfamoyl-benzamide derivatives (e.g., 4-(dimethylsulfamoyl)-N-thiazol-2-ylbenzamide) show moderate antibacterial activity, attributed to sulfonamide-enzyme interactions .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Biological Activity
N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide (CAS Number: 394661-35-9) is a complex organic compound with potential biological activity. Its structure incorporates a thiazole moiety, which has been associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of the compound is C25H26N6O3S2, and it has a molecular weight of 522.64 g/mol. The compound's structure includes several functional groups that are critical for its biological activity, particularly the thiazole and triazole rings.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O3S2 |
| Molecular Weight | 522.64 g/mol |
| CAS Number | 394661-35-9 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the thiazole ring suggests potential interactions with various enzymes involved in metabolic pathways.
- Modulation of Cell Signaling Pathways : The compound may influence cell signaling pathways related to apoptosis and cell proliferation.
- Antioxidant Activity : The structural components may provide antioxidant properties that protect against oxidative stress.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- IC50 Values : Compounds bearing thiazole and triazole rings often show IC50 values in the micromolar range against various cancer cell lines. For example, related thiazole derivatives have reported IC50 values ranging from 1.61 µg/mL to >1000 µg/mL against different cancer cell lines .
Antimicrobial Activity
The compound’s potential antimicrobial properties have been explored:
- Bacterial Inhibition : Preliminary studies suggest that thiazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study on Antitumor Activity
A study focused on thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cells. The presence of electron-donating groups was found to be beneficial for increasing activity .
In Vitro Studies
In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
